molecular formula C22H27NO3 B2858670 {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate CAS No. 1794853-65-8

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate

Cat. No.: B2858670
CAS No.: 1794853-65-8
M. Wt: 353.462
InChI Key: FZPHHBSLRACSSI-UHFFFAOYSA-N
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Description

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is an organic compound with the molecular formula C22H27NO3. This compound features a complex structure that includes both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate typically involves multiple steps, starting with the preparation of the individual components. One common route includes the following steps:

    Preparation of 3,4-Dimethylbenzylamine: This can be synthesized by the reduction of 3,4-dimethylbenzyl cyanide using hydrogen in the presence of a palladium catalyst.

    Formation of the Carbamate: The 3,4-dimethylbenzylamine is then reacted with methyl chloroformate to form the corresponding carbamate.

    Esterification: The final step involves the esterification of the carbamate with 4-tert-butylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids such as 3,4-dimethylbenzoic acid.

    Reduction: Formation of 3,4-dimethylbenzylamine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including additives for polymers and coatings. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carbamate group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylbenzoate: Shares the ester functional group but lacks the carbamate and dimethylphenyl components.

    3,4-Dimethylbenzylamine: Contains the dimethylphenyl group but lacks the ester and carbamate functionalities.

Uniqueness

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it versatile for various synthetic and industrial applications, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-15-6-7-17(12-16(15)2)13-23-20(24)14-26-21(25)18-8-10-19(11-9-18)22(3,4)5/h6-12H,13-14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHHBSLRACSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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